2,4-Dichloro-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzamide
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Overview
Description
2,4-Dichloro-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzamide is a synthetic organic compound that belongs to the class of benzamides It features a benzamide core substituted with two chlorine atoms at the 2 and 4 positions, and a thiophene ring attached to a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Cyclopropyl Group Introduction: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Benzamide Formation: The final step involves the formation of the benzamide by reacting the thiophene-cyclopropyl intermediate with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the chlorine atoms or to modify the thiophene ring using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms on the benzamide ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dechlorinated benzamide, modified thiophene derivatives.
Substitution: Functionalized benzamides with various substituents replacing the chlorine atoms.
Scientific Research Applications
2,4-Dichloro-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activities.
Material Science: The compound can be utilized in the synthesis of organic semiconductors and other advanced materials.
Biological Studies: It can serve as a probe to study various biological pathways and molecular interactions.
Industrial Applications: The compound can be used in the development of new agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide
- 2,4-Dichloro-N-(1,1-dioxo-2,3-dihydro-1H-thiophen-3-yl)-N-p-tolyl-benzamide
- N-(1,1-dioxo-tetrahydro-thiophen-3-yl)-4-nitro-benzamide
Uniqueness
2,4-Dichloro-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzamide is unique due to its specific substitution pattern and the presence of both a thiophene ring and a cyclopropyl group. This combination of structural features may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
2,4-dichloro-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NOS/c16-11-1-2-12(13(17)7-11)14(19)18-9-15(4-5-15)10-3-6-20-8-10/h1-3,6-8H,4-5,9H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTVPQIJAQVSJID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C2=C(C=C(C=C2)Cl)Cl)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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